1,2,3,4-Tetrahydrocarbazole
Overview
Description
1,2,3,4-Tetrahydrocarbazole is a tricyclic aromatic compound consisting of a five-membered pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other side . This structure is prevalent in various natural products and biologically active compounds . The compound has garnered significant attention in medicinal chemistry due to its wide range of potential pharmacological activities, including anti-Alzheimer, antimicrobial, hypoglycemic, antifungal, anticancer, antipsychotic, antiemetic, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of 1,2,3,4-Tetrahydrocarbazole, also known as 2,3,4,9-Tetrahydro-1H-carbazole, are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the regulation of acetylcholine, a neurotransmitter in the brain. Inhibition of these enzymes is a promising therapeutic target for Alzheimer’s disease .
Mode of Action
this compound compounds interact with AChE and BChE, inhibiting their activity . This inhibition reduces the breakdown of acetylcholine, thereby increasing its availability in the brain. The increased acetylcholine levels can help improve cognitive function, particularly in conditions like Alzheimer’s disease where acetylcholine levels are typically low .
Biochemical Pathways
It is known that the compound’s inhibition of ache and bche can impact cholinergic neurotransmission . This can lead to increased acetylcholine levels in the brain, which can have downstream effects on cognitive function .
Pharmacokinetics
This implies that they may have suitable absorption and distribution profiles, effective metabolic stability, and acceptable excretion rates, all of which can impact the compound’s bioavailability .
Result of Action
The inhibition of AChE and BChE by this compound leads to increased acetylcholine levels in the brain . This can result in improved cognitive function, making the compound potentially beneficial for conditions like Alzheimer’s disease . Additionally, some derivatives of this compound have been reported to reduce plaque formation in Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the polarity and the hydrogen-bonded nature of the solvent . .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydrocarbazole is associated with several biological activities It is known to emit fluorescence upon photoexcitation , which suggests potential interactions with light-sensitive biomolecules.
Cellular Effects
It has been suggested that its derivatives may have antibacterial and antiyeast properties, in addition to suppressing the growth of phytopathogenic fungi . These effects indicate that this compound may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that its derivatives can serve as potent butyrylcholinesterase inhibitors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that its derivatives can fluoresce upon photoexcitation , suggesting that the effects of this compound may change over time under certain conditions.
Preparation Methods
1,2,3,4-Tetrahydrocarbazole can be synthesized through several methods, with the Fischer indole synthesis being the most common . This method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The reaction can be carried out using conventional heating, microwave irradiation, or catalytic methods to improve yield and reduce reaction time . Industrial production methods often utilize these approaches to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
1,2,3,4-Tetrahydrocarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can yield dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium . Major products formed from these reactions include various carbazole and dihydrocarbazole derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydrocarbazole has numerous scientific research applications:
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocarbazole is unique compared to other similar compounds due to its tricyclic structure and diverse pharmacological activities . Similar compounds include:
Carbazole: A structurally related compound with a similar aromatic framework but lacking the cyclohexane ring.
Dihydrocarbazole: A reduced form of carbazole with similar biological activities.
These compounds share some pharmacological properties but differ in their structural features and specific activities .
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLNOVWDVMWTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240969 | |
Record name | 1,2,3,4-Tetrahydrocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240969 | |
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Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1,2,3,4-Tetrahydrocarbazole | |
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CAS No. |
942-01-8 | |
Record name | 1,2,3,4-Tetrahydrocarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,4-Tetrahydrocarbazole | |
Source | ChemIDplus | |
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Record name | 942-01-8 | |
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Record name | 1,2,3,4-Tetrahydrocarbazole | |
Source | EPA DSSTox | |
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Record name | 1,2,3,4-tetrahydrocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.168 | |
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Record name | 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZLK0TSX93 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3,4-Tetrahydrocarbazole?
A1: The molecular formula of this compound is C12H13N, and its molecular weight is 171.24 g/mol.
Q2: Are there any spectroscopic data available for THCz?
A2: Yes, various spectroscopic techniques have been used to characterize THCz. For instance, the IR spectrum of 2-oxo-10-methylpyrano[2,3-a]carbazole (a THCz derivative) shows a strong band at 1747 cm-1 characteristic of α-pyrones and an intense band at 3373 cm-1 due to N-H stretching vibrations. 1H NMR spectroscopy reveals detailed structural information about THCz derivatives. Mass spectrometry provides insights into fragmentation patterns and helps confirm the molecular weight. UV-Vis spectroscopy is useful for studying charge transfer complexes involving THCz.
Q3: What are the common synthetic routes to access THCz?
A3: Several synthetic strategies have been developed for THCz, with the Fischer indole synthesis being a classical approach. This method involves the condensation of cyclohexanone with various phenylhydrazines, typically in the presence of an acid catalyst. Alternative approaches include the use of N-methanesulfonyl-2-(cyclohex-1-enyl)aniline as a starting material and the Petasis reaction. Notably, green chemistry principles have been incorporated into THCz synthesis, such as using ultrasonic irradiation and developing one-pot procedures.
Q4: What types of reactions can THCz undergo?
A4: THCz exhibits diverse reactivity, undergoing reactions such as N-acylation, Vilsmeier-Haack reaction, and reactions with fluoroalkanesulfonyl azides leading to interesting rearrangement products. It can also be oxidized to form carbazoloquinones. Its derivatives are amenable to further functionalization, leading to a wide range of substituted THCz analogs.
Q5: Can THCz undergo a retro-Diels-Alder reaction?
A5: Yes, studies using mass spectrometry have demonstrated that THCz can undergo a retro-Diels-Alder reaction under electron impact conditions. This reaction involves the elimination of ethylene (C2 and C3) from the THCz molecule.
Q6: Does THCz exhibit any biological activity?
A6: THCz derivatives have shown promising biological activities, including antitumor, antimicrobial, antifungal, and antidiabetic properties. Some derivatives have shown potential as antidepressants and trypanocides.
Q7: Are there any known interactions of THCz derivatives with specific biological targets?
A7: Research suggests that some THCz derivatives can act as 5-HT6 serotonin receptor ligands. For instance, N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole displayed high binding affinity (Ki = 29 nM) to this receptor.
Q8: What is the significance of the tetrahydrocarbazole core in medicinal chemistry?
A8: The tetrahydrocarbazole core is found in numerous naturally occurring alkaloids with diverse biological activities. Its structural resemblance to biologically active indole alkaloids makes it an attractive scaffold for designing and synthesizing new pharmaceutical agents.
Q9: Has THCz been investigated for its material properties?
A9: While biological applications dominate the research on THCz, its use in charge-transfer complexes with chloranil has been explored. These complexes show potential in materials science, particularly in organic electronics.
Q10: How does the structure of THCz influence its properties and applications?
A10: The tricyclic structure of THCz, incorporating a pyrrole and a cyclohexane ring fused to a benzene ring, imparts unique electronic and structural features. This influences its reactivity, solubility, and interactions with biological targets, contributing to its diverse applications.
Q11: Have computational methods been used to study THCz?
A11: Yes, computational chemistry has played a role in understanding THCz and its derivatives. For example, theoretical calculations have been employed to investigate the stability and isomerism of phosphorus ylides derived from THCz.
Q12: Has the environmental impact of THCz been assessed?
A12: While specific studies on the environmental impact of THCz are limited, research on the aqueous high-temperature chemistry of nitrogen-containing heterocycles, including THCz, in supercritical water provides valuable insights into its potential degradation pathways.
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